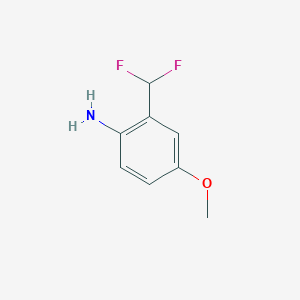![molecular formula C17H24BrN3O4 B12066018 [1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)
[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a nitro group, and a piperidine ring, making it a versatile molecule for synthetic and analytical purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps, including the formation of the piperidine ring and the introduction of the bromine and nitro groups. One common method involves the reaction of 4-bromo-2-nitroaniline with piperidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its diverse effects in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester include:
4-Bromo-2-nitroaniline: A precursor in the synthesis of the target compound.
Piperidine derivatives: Compounds with similar piperidine ring structures.
Carbamic acid esters: Molecules with similar ester functional groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C17H24BrN3O4 |
|---|---|
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
tert-butyl N-[[1-(4-bromo-2-nitrophenyl)piperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C17H24BrN3O4/c1-17(2,3)25-16(22)19-11-12-6-8-20(9-7-12)14-5-4-13(18)10-15(14)21(23)24/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,22) |
Clave InChI |
UMKSDLDEBFSVJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-](/img/structure/B12065938.png)


![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)



![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)


![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)


